molecular formula C12H15NO2 B14810251 3-Cyclopropoxy-5-(dimethylamino)benzaldehyde

3-Cyclopropoxy-5-(dimethylamino)benzaldehyde

Cat. No.: B14810251
M. Wt: 205.25 g/mol
InChI Key: VHCWIGHKQGYPAJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It contains a cyclopropoxy group, a dimethylamino group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(dimethylamino)benzaldehyde typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable precursor with cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Aldehyde Formation: The aldehyde group can be introduced through the oxidation of a corresponding alcohol or through the formylation of an aromatic ring using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(dimethylamino)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine or sulfuryl chloride), or sulfonating agents (sulfuric acid or oleum).

Major Products Formed

    Oxidation: 3-Cyclopropoxy-5-(dimethylamino)benzoic acid.

    Reduction: 3-Cyclopropoxy-5-(dimethylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-5-(dimethylamino)benzaldehyde has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.

    Industry: It can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)benzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophiles, such as amines and thiols, in biological systems.

    Dimethylamino Group: Can participate in hydrogen bonding and electrostatic interactions with biological targets.

    Cyclopropoxy Group: Can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but lacks the cyclopropoxy group.

    3-Methoxy-5-(dimethylamino)benzaldehyde: Similar structure but has a methoxy group instead of a cyclopropoxy group.

    3-Cyclopropoxybenzaldehyde: Similar structure but lacks the dimethylamino group.

Uniqueness

3-Cyclopropoxy-5-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-(dimethylamino)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-13(2)10-5-9(8-14)6-12(7-10)15-11-3-4-11/h5-8,11H,3-4H2,1-2H3

InChI Key

VHCWIGHKQGYPAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C=O)OC2CC2

Origin of Product

United States

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